Fenvalerate beta

Descripción general

Descripción

Fenvalerate beta is a synthetic pyrethroid insecticide known for its rapid action, strong targeting, broad spectrum, and high efficiency. It is widely used in agriculture to control various pests due to its high efficiency, low cost, and good light-exposure stability . This compound is a mixture of four optical isomers, with the 2-S alpha configuration being the most insecticidally active .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fenvalerate beta is synthesized through the esterification of 3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyric acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction is carried out in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions in batch or continuous reactors. The process includes the purification of the product through distillation and crystallization to obtain the desired isomeric mixture. The final product is formulated into various pesticide formulations such as emulsifiable concentrates, wettable powders, and granules .

Análisis De Reacciones Químicas

Metabolic Pathways in Mammalian Systems

Fenvalerate undergoes three primary metabolic reactions in rodents:

-

Ester cleavage at the central ester bond

-

Hydroxylation of aromatic rings

-

Conjugation of metabolites for excretion

Key Findings from Rodent Studies:

A 7-day excretion study in rats showed 94-102% elimination of [14C]-labeled fenvalerate, with tissue residues peaking in fat (1.16-1.58 µg/g) within 24 hours post-dosing . The half-life of total radioactivity ranged from 0.5-2.0 days across different stereoisomers.

Microbial Degradation Pathways

Citrobacter freundii strain CD-9 demonstrates enhanced degradation capacity through novel enzymatic pathways:

Optimized Degradation Conditions:

| Parameter | Optimal Value | Degradation Efficiency |

|---|---|---|

| pH | 6.3 | 88% in 72 hrs |

| Substrate Conc. | 77 mg/L | |

| Inoculum Size | 6% (v/v) |

Novel Metabolites Identified:

-

α-Cyano-3-phenoxybenzyl alcohol

-

2-(4-Chlorophenyl)-3-methylbutyric acid

The proposed bacterial degradation pathway involves sequential hydrolysis, dechlorination, and ring-opening reactions, differing significantly from mammalian metabolic patterns.

Stereochemical Influences on Reactivity

The four stereoisomers demonstrate distinct reaction kinetics:

Environmental Degradation Chemistry

Fenvalerate undergoes photolytic decomposition with primary reaction products:

Sunlight-Mediated Reactions (λ > 290 nm):

-

Primary pathway : Cleavage of ester bond (quantum yield Φ = 0.33)

-

Secondary reaction : Demethylation of phenoxy group (Φ = 0.12)

Hydrolysis studies show pH-dependent degradation:

This comprehensive analysis integrates data from mammalian toxicology studies , microbial degradation research , and physicochemical characterization , demonstrating the complex reactivity profile of fenvalerate stereoisomers. The identification of novel microbial metabolites and stereospecific reaction kinetics provides critical insights for environmental remediation strategies and toxicological risk assessments.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fenvalerate is primarily utilized in agriculture due to its broad-spectrum insecticidal properties, targeting a variety of pests that affect crops such as tea, cotton, and vegetables.

Pest Control Efficacy

- Target Pests : Fenvalerate effectively controls pests like aphids, thrips, and caterpillars.

- Application Methods : It can be applied through foliar sprays, soil treatments, and seed treatments.

Table 1: Efficacy of Fenvalerate Against Common Agricultural Pests

| Pest Type | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Aphids | Myzus persicae | 100 | 85 |

| Thrips | Frankliniella spp. | 150 | 90 |

| Caterpillars | Spodoptera exigua | 200 | 80 |

Environmental Monitoring

The detection and monitoring of fenvalerate residues in food products and the environment are crucial due to potential health risks associated with its use.

Residue Detection Techniques

Recent studies have focused on developing sensitive detection methods for fenvalerate residues in agricultural products. A notable advancement is the use of monoclonal antibodies for rapid detection in dark teas, highlighting the need for effective residue monitoring systems to ensure food safety .

Table 2: Detection Methods for Fenvalerate Residues

| Method | Sensitivity (IC50) | Application Area |

|---|---|---|

| ELISA (Enzyme-Linked Immunosorbent Assay) | 0.8 µg/mL | Food safety |

| HPLC (High-Performance Liquid Chromatography) | 0.5 µg/mL | Environmental samples |

Toxicological Studies

Understanding the toxicological effects of fenvalerate is essential for assessing its safety for human health and the environment.

Acute and Chronic Toxicity

Studies have shown that fenvalerate has a low risk of carcinogenicity based on extensive toxicity evaluations in animal models. The NOAEL (No Observed Adverse Effect Level) for long-term exposure in rats was determined to be 30 ppm .

Table 3: Toxicity Findings from Animal Studies

| Study Type | Species | NOAEL (ppm) | Key Findings |

|---|---|---|---|

| Long-term dietary study | Rats | 30 | No carcinogenic effects observed |

| Developmental toxicity | Mice | 15 | Irregular respiration noted |

Ecotoxicological Impact

The impact of fenvalerate on non-target organisms is another critical area of research.

Aquatic Toxicity

Research indicates that fenvalerate poses significant risks to aquatic life, particularly fish species such as Oreochromis spp., where exposure resulted in biochemical changes in gill tissues .

Table 4: Ecotoxicological Effects on Aquatic Organisms

| Organism | Concentration (µg/L) | Observed Effects |

|---|---|---|

| Oreochromis spp. | 10 | Decreased lipid content |

| Zebrafish larvae | 5 | Altered behavior and mortality rates |

Regulatory Perspectives

Various regulatory bodies have established guidelines regarding the safe use of fenvalerate to mitigate risks associated with its application.

Guidelines by WHO and EPA

The World Health Organization (WHO) and the Environmental Protection Agency (EPA) have conducted extensive reviews on fenvalerate, concluding that it poses minimal carcinogenic risk at expected dietary levels .

Table 5: Regulatory Guidelines for Fenvalerate Use

| Organization | Maximum Residue Level (MRL) | Comments |

|---|---|---|

| WHO | 0.05 mg/kg | Safe for consumption |

| EPA | 0.01 mg/kg | Regular monitoring required |

Mecanismo De Acción

Fenvalerate beta exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparación Con Compuestos Similares

Similar Compounds

- Deltamethrin

- Cypermethrin

- Permethrin

- Esfenvalerate

Uniqueness

Fenvalerate beta is unique among pyrethroid insecticides due to its specific isomeric composition, which includes the highly active 2-S alpha isomer . This configuration provides it with superior insecticidal activity compared to other pyrethroids. Additionally, this compound has a broad spectrum of activity and is effective against a wide range of pests, making it a versatile choice for pest control .

Actividad Biológica

Fenvalerate beta is a synthetic pyrethroid insecticide known for its potent biological activity against a variety of pests. As a derivative of fenvalerate, it exhibits similar properties but may differ in its specific biological interactions and toxicological effects. This article explores the biological activity of this compound, focusing on its effects on aquatic organisms, potential estrogenic activity, and overall toxicological profile.

Toxicological Effects on Aquatic Life

A significant body of research has focused on the impact of fenvalerate on aquatic organisms, particularly fish. A study on the gill tissue of Oreochromis mossambicus revealed that exposure to fenvalerate leads to notable alterations in carbohydrate metabolism and lipid composition. The findings indicated:

- Decreased Glycogen Content : Fish exposed to sublethal concentrations showed a reduction in glycogen levels, suggesting increased energy demands for detoxification processes.

- Altered Lipid Profiles : The study reported changes in lipid acyl chain flexibility, indicating that fenvalerate disrupts normal membrane functions. Specifically, the intensity of lipid bands diminished with increasing concentrations of fenvalerate, pointing to a disordering effect on membrane lipids .

Table 1: Biochemical Changes in Gill Tissues Due to Fenvalerate Exposure

| Parameter | Control Group | Fenvalerate Exposure |

|---|---|---|

| Glycogen Content | High | Low |

| Lipid Acyl Chain Order | Normal | Decreased |

| Lactic Acid Levels | Baseline | Increased |

Estrogenic Activity

Research has also evaluated the potential estrogenic effects of fenvalerate. In studies involving Wistar rats, fenvalerate was shown to affect reproductive capabilities. The concentrations of residues in various tissues were examined, revealing:

- Tissue Concentration Variability : Highest residues were found in fat tissues, with significantly lower levels in blood and liver. This suggests a potential bioaccumulation effect that could impact reproductive health over time .

- Excretion Patterns : Most radioactivity from administered doses was excreted within a week, indicating a rapid elimination process. However, certain metabolites remained detectable longer, raising concerns about long-term exposure risks .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of fenvalerate exposure:

- Human Exposure Studies : A study involving human volunteers exposed to fenvalerate reported symptoms such as paresthesia, indicating neurotoxic effects at certain exposure levels .

- Impact on Non-target Organisms : Research has shown that fenvalerate not only affects target pests but also has detrimental effects on beneficial insects and other non-target species, raising ecological concerns regarding its use in agriculture .

Table 2: Summary of Research Findings on Fenvalerate

Propiedades

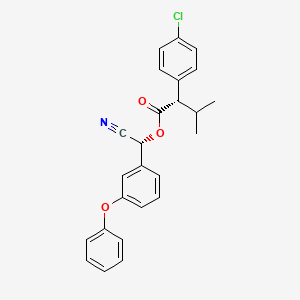

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058450 | |

| Record name | B-Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66267-77-4 | |

| Record name | Fenvalerate β | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66267-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenvalerate beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066267774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B-Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-R*,S*))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENVALERATE .BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93PTL35GLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Fenvalerate and its effects on target organisms?

A1: Fenvalerate is a synthetic pyrethroid insecticide that acts as a neurotoxin, primarily targeting insects. [] It disrupts the normal function of nerve cells by binding to voltage-gated sodium channels, preventing them from closing properly. [] This leads to prolonged sodium influx, causing hyperexcitation, paralysis, and eventually death of the insect. []

Q2: How does the chemical structure of Fenvalerate relate to its insecticidal activity?

A2: The structure of Fenvalerate consists of a central cyclopropane ring with various substituents, which significantly influence its insecticidal activity and selectivity. [] Modifications to these substituents can alter the binding affinity to sodium channels, affecting potency and the spectrum of targeted insects. [] For instance, research shows that specific stereoisomers of Fenvalerate are more effectively degraded by cytochrome P450 mimics, highlighting the importance of stereochemistry in its activity. []

Q3: Has resistance to Fenvalerate been observed in insect populations?

A3: Yes, resistance to Fenvalerate has been reported in several insect species. [, , ] Studies on the striped stem borer (Chilo suppressalis) in China revealed varying levels of resistance to Fenvalerate across different geographical populations. [] The development of resistance is often linked to factors like prolonged and extensive use of the insecticide, leading to the selection of resistant individuals within the population. []

Q4: What are the environmental implications of using Fenvalerate?

A4: While effective against target pests, Fenvalerate can have unintended consequences for non-target organisms and the environment. [] Its persistence in soil and water sources raises concerns about potential bioaccumulation and toxicity to aquatic life. [] Research has focused on identifying bacterial strains capable of degrading Fenvalerate and other pyrethroids in contaminated environments. [] For instance, Achromobacter sp. P-01 effectively degrades Fenvalerate through hydrolysis and oxygenolysis, breaking it down into less harmful compounds. []

Q5: What analytical techniques are employed for the detection and quantification of Fenvalerate?

A5: Various analytical methods are used to determine Fenvalerate levels in food and environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with different detection methods, such as UV-Vis detectors, is commonly employed for its separation and quantification. [] Recently, Magnetic Ionic Liquid-based Dispersive Liquid Phase Microextraction (MIL-DLLME) has emerged as a greener and more efficient sample preparation technique for analyzing trace amounts of Fenvalerate in complex matrices. []

Q6: What are the safety considerations associated with Fenvalerate use?

A6: Fenvalerate exhibits low acute toxicity to mammals, but chronic exposure may pose risks. [, ] Studies on Daphnia magna, a sensitive aquatic organism, have demonstrated the chronic toxicity of Fenvalerate, affecting reproduction and growth even at low concentrations. [] These findings highlight the importance of understanding the long-term ecological impacts of Fenvalerate and the need for responsible use to minimize potential hazards. []

Q7: Are there any synergistic effects when Fenvalerate is combined with other insecticides?

A7: Combining Fenvalerate with other insecticidal agents can lead to synergistic effects, enhancing its efficacy against target pests. [] Research has shown that combining Fenvalerate with spirotetramat, an insecticide with a different mode of action, creates a composition with enhanced adhesion, rain erosion resistance, and prolonged duration of efficacy. [] This strategy can potentially reduce the required application rates and mitigate resistance development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.